1,4-Diiodocubane
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Overview
Description
1,4-Diiodocubane is a useful research compound. Its molecular formula is C8H6I2 and its molecular weight is 355.94 g/mol. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Diiodocubane can be synthesized through a series of reactions starting from cubane. One common method involves the iodination of cubane using iodine and a suitable oxidizing agent. The reaction typically requires controlled conditions to ensure selective substitution at the 1 and 4 positions .
Industrial Production Methods: The use of continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1,4-Diiodocubane undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atoms can be replaced by nucleophiles such as arylthiolate and diphenylphosphanide ions under photoinduced conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less documented.
Photochemical Reactions: Exposure to light can induce homolytic cleavage of the carbon-iodine bonds, leading to the formation of reactive intermediates.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like arylthiolate and diphenylphosphanide ions in the presence of light and solvents such as liquid ammonia and dimethylsulphoxide.
Photochemical Reactions: Light sources and appropriate solvents to facilitate the cleavage of carbon-iodine bonds.
Major Products:
Thioaryl- and Diphenylphosphoryl-Cubane Derivatives: Formed through nucleophilic substitution reactions.
Radical Intermediates: Generated during photochemical reactions.
Scientific Research Applications
1,4-Diiodocubane has several applications in scientific research:
Mechanism of Action
The mechanism by which 1,4-diiodocubane exerts its effects is primarily through its ability to undergo nucleophilic substitution and photochemical reactions. The iodine atoms serve as leaving groups, facilitating the formation of reactive intermediates that can participate in further chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
1,4-Dibromocubane: Similar structure with bromine atoms instead of iodine.
1,4-Dichlorocubane: Contains chlorine atoms at the 1 and 4 positions.
Cubane Derivatives: Various other cubane derivatives with different substituents.
Properties
CAS No. |
97229-08-8 |
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Molecular Formula |
C8H6I2 |
Molecular Weight |
355.94 g/mol |
IUPAC Name |
1,4-diiodocubane |
InChI |
InChI=1S/C8H6I2/c9-7-1-2-4(7)6-5(7)3(1)8(2,6)10/h1-6H |
InChI Key |
ZDXGXJUGHIMJOD-UHFFFAOYSA-N |
Canonical SMILES |
C12C3C4C1(C5C2C3(C45)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.